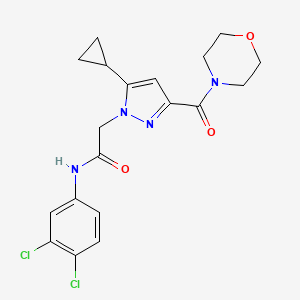

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound characterized by a complex structure that features multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process that typically involves:

Formation of the pyrazole ring: : Starting with an appropriate cyclopropyl derivative and hydrazine to form the pyrazole ring.

Morpholine-4-carbonylation: : Introducing the morpholine-4-carbonyl group via an amide coupling reaction.

Acetamide formation: : Finally, attaching the acetamide group with 3,4-dichlorophenylacetyl chloride under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial-scale production would likely involve the optimization of these steps to enhance yield and purity, utilizing large reactors and continuous flow chemistry techniques to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties.

Reduction: : Reduction reactions can occur at the carbonyl group.

Substitution: : The dichlorophenyl group is prone to nucleophilic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions Used

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

Substitution: : Nucleophiles such as amines or thiols can induce substitution reactions under basic or acidic conditions.

Major Products Formed from These Reactions

Oxidation: : Leads to the formation of carboxylic acids or ketones.

Reduction: : Yields alcohols or amines.

Substitution: : Produces derivatives with various substituents replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound consists of several notable structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its biological activity.

- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's pharmacological properties.

- Morpholine Moiety : A six-membered ring containing one nitrogen and one oxygen atom, enhancing solubility and biological interactions.

- Dichlorophenyl Acetamide : This portion may contribute to the compound's lipophilicity and ability to interact with various biological targets.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarities with known bioactive compounds. Research indicates that derivatives of pyrazole exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the morpholine group may enhance its interaction with biological targets, making it a candidate for further drug development studies.

Cancer Research

Studies have shown that compounds with similar pyrazole structures can inhibit pathways involved in cancer progression, such as the Hedgehog signaling pathway. The optimization of such compounds often focuses on enhancing their efficacy and selectivity against cancer cells. The potential for this compound to act as an inhibitor in cancer treatment protocols is an area of active investigation .

Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral properties. The unique combination of functional groups allows for interactions with various enzymes and receptors, making it a subject of interest in pharmacological research. Investigations into its mechanism of action could provide insights into new therapeutic strategies .

Case Studies and Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique aspects of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Cyclopropyl-1H-pyrazole | Contains a cyclopropyl group | Antimicrobial | Simpler structure without additional functional groups |

| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-acetamide | Similar pyrazole structure | Anticancer | Lacks morpholine moiety |

| 3-Amino-pyrazole derivatives | Amino substitution on pyrazole | Antiviral | Focused on amino functionality instead of carbonyl |

This table illustrates how the combination of morpholine and dichlorophenyl groups in the target compound may enhance its biological activity compared to simpler analogs.

Wirkmechanismus

The Mechanism by Which the Compound Exerts Its Effects

The compound likely exerts its biological effects through the inhibition of specific enzymes or receptors, modifying signal transduction pathways.

Molecular Targets and Pathways Involved

Enzymes: : May target kinases or proteases involved in disease pathways.

Receptors: : Could interact with G-protein coupled receptors or ion channels, affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Similar Compounds

Compared to similar compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.

List of Similar Compounds

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Each of these compounds shares a core structure but differs in the substituents attached, leading to variations in their chemical and biological properties.

That should cover the essentials of the compound! Do you find this useful, or is there something more specific you're curious about?

Biologische Aktivität

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H26Cl2N4O2 with a molecular weight of approximately 426.36 g/mol. The structure includes a cyclopropyl group, a morpholine ring with a carbonyl substitution, and an acetamide moiety attached to a dichlorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C21H26Cl2N4O2 |

| Molecular Weight | 426.36 g/mol |

| CAS Number | Not specified |

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Compounds similar to the target molecule have been shown to inhibit various cancer cell lines, particularly through mechanisms involving receptor tyrosine kinases such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : Some studies have identified significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Key aspects include:

- Cyclopropyl Group : This moiety is often associated with increased potency and selectivity towards biological targets.

- Morpholine Ring : The presence of the morpholine ring can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

- Dichlorophenyl Substitution : This feature has been linked to improved binding affinity to target proteins, enhancing the overall effectiveness of the compound.

Case Studies

-

Antitumor Activity Study :

A study evaluated several pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer types, indicating strong antitumor potential . -

Anti-inflammatory Mechanism :

In vitro assays demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which these compounds can mitigate inflammatory responses . -

Antimicrobial Efficacy :

Recent research highlighted the antimicrobial properties of related pyrazole compounds against both Gram-positive and Gram-negative bacteria. The study showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Eigenschaften

IUPAC Name |

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O3/c20-14-4-3-13(9-15(14)21)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHXWBSBVHADTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.